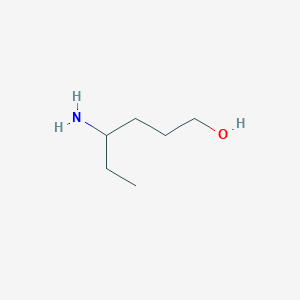

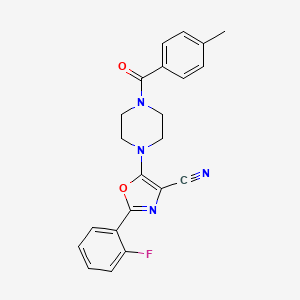

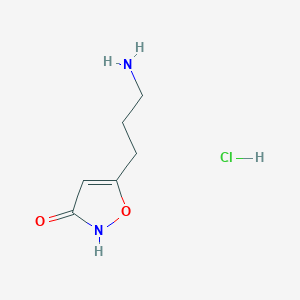

![molecular formula C9H18Cl2N2O B2386751 Dihydrochlorure de 2-méthyl-2,8-diazaspiro[4.5]décan-3-one CAS No. 2105838-76-2](/img/structure/B2386751.png)

Dihydrochlorure de 2-méthyl-2,8-diazaspiro[4.5]décan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride” is a chemical compound with the CAS Number: 2105838-76-2 . It has a molecular weight of 241.16 . The IUPAC name for this compound is 2-methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride . The compound is typically stored at room temperature and is a solid in physical form .

Molecular Structure Analysis

The InChI code for “2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride” is 1S/C9H16N2O.2ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;;/h10H,2-7H2,1H3;2*1H . This code can be used to generate a structural formula for the compound.Physical And Chemical Properties Analysis

As mentioned earlier, “2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride” is a solid at room temperature . It has a molecular weight of 241.16 .Mécanisme D'action

The mechanism of action of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been implicated in various diseases, including cancer and neurodegenerative diseases. By inhibiting HDACs, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride may alter gene expression patterns and lead to therapeutic effects in these diseases.

Biochemical and Physiological Effects

2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride has been shown to have several biochemical and physiological effects. In cancer, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative diseases, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In psychiatric disorders, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride has been shown to increase the levels of serotonin and norepinephrine, two neurotransmitters that regulate mood and behavior.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride in lab experiments is its unique chemical structure, which makes it an attractive candidate for drug development. Additionally, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride has been shown to have potent therapeutic effects in various diseases, making it a valuable tool for studying disease mechanisms and developing new therapies. However, one limitation of using 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Orientations Futures

There are several future directions for research on 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride. One direction is to further investigate its mechanism of action and identify specific molecular targets that mediate its therapeutic effects. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on optimizing the synthesis method of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride to increase its availability and reduce its cost. Overall, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride has significant potential as a therapeutic agent and warrants further investigation.

Méthodes De Synthèse

The synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride is a complex process that involves several steps. The initial step involves the reaction of 3,4-dihydro-1H-pyrimidin-2-one with 2,2-dimethylpropanoyl chloride in the presence of triethylamine to form 2,2-dimethyl-3-(3,4-dihydro-2H-pyrimidin-1-yl)propanoic acid. This intermediate is then treated with thionyl chloride to form 2,2-dimethyl-3-(3,4-dihydro-2H-pyrimidin-1-yl)propanoyl chloride. The final step involves the reaction of 2,2-dimethyl-3-(3,4-dihydro-2H-pyrimidin-1-yl)propanoyl chloride with 1,5-diaminopentane in the presence of hydrochloric acid to form 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride.

Applications De Recherche Scientifique

- Les chercheurs ont exploré le potentiel anti-ulcéreux du dihydrochlorure de 2-méthyl-2,8-diazaspiro[4.5]décan-3-one. Dans une étude publiée dans le journal Pharmaceutical Chemistry Journal, le composé synthétisé a démontré une activité anti-ulcéreuse . Des recherches plus approfondies sur son mécanisme d'action et son efficacité pourraient fournir des informations précieuses pour le traitement des ulcères gastriques.

Activité anti-ulcéreuse

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-2,8-diazaspiro[4.5]decan-3-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.2ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;;/h10H,2-7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBHJNYMJUVYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCNCC2)CC1=O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

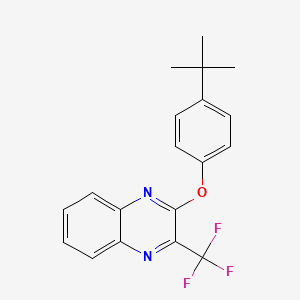

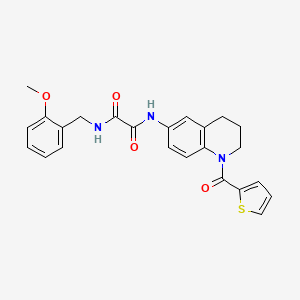

![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

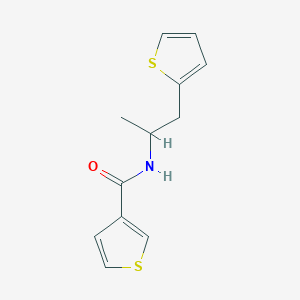

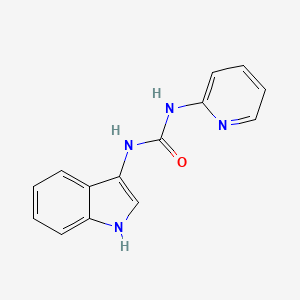

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)

methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2386686.png)

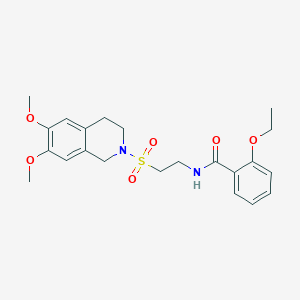

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)

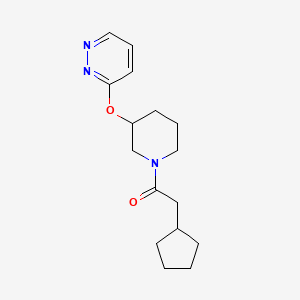

![2-(2-phenylethyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2386690.png)